molecular formula C14H17BF2O2 B8058862 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8058862
M. Wt: 266.09 g/mol
InChI Key: FKVUIKJCALEDPM-UHFFFAOYSA-N
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Description

2-[2-(3,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a trans-ethenyl linker between a 3,4-difluorophenyl group and the pinacol boronate core. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely used for its stability and compatibility with transition-metal catalysts .

Properties

IUPAC Name

2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)12(17)9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVUIKJCALEDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for constructing the styryl-boronate core. A representative protocol involves reacting 3,4-difluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-derived alkenyl halides under palladium catalysis. For example, a microwave-assisted coupling of 2-bromo-1,3,2-dioxaborolane derivatives with 3,4-difluorophenylboronic acid in dioxane/water (4:1 v/v) at 120°C for 30 minutes achieves yields exceeding 75%. Key parameters include:

ParameterOptimal ConditionImpact on Yield
CatalystPd(dppf)Cl₂ (3 mol%)Ensures coupling efficiency
BaseK₂CO₃ (3 equiv)Neutralizes HBr byproduct
Solvent SystemDioxane/H₂OFacilitates biphasic reactivity
Temperature120°CAccelerates oxidative addition

This method benefits from short reaction times and compatibility with sensitive functional groups.

Microwave-Assisted Optimization

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. A protocol adapted from Degruyter (2019) utilizes 2-(3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and vinyl halides under microwave conditions (110°C, 20 minutes), achieving 82% yield with minimal solvent. The absence of inert gas purging simplifies operational complexity, making this method suitable for high-throughput screening.

Boronic Acid Esterification

Pinacol-Mediated Cyclization

The dioxaborolane ring is constructed via esterification of 3,4-difluorostyrylboronic acid with pinacol. A modified procedure from Organic Syntheses (2019) involves refluxing the boronic acid with pinacol (1.05 equiv) and MgSO₄ (1 equiv) in dichloromethane for 16 hours. This dehydrative cyclization proceeds via a Lewis acid-mediated mechanism, yielding the target compound in 68–72% isolated yield after column chromatography.

Critical Considerations :

  • Water Removal : MgSO₄ acts as a desiccant, shifting equilibrium toward ester formation.

  • Solvent Choice : Dichloromethane’s low polarity prevents premature boronic acid dimerization.

Alternative Synthetic Routes

Direct Borylation of Styrenes

A solvent-minimized approach from RSC Advances (2023) employs ball milling to couple 3,4-difluorostyrene with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(OAc)₂ (2 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe). This mechanochemical method achieves 70% conversion in 30 minutes without solvent, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis leverages continuous flow systems to enhance heat/mass transfer. A tandem reactor setup combines boronic acid esterification (60°C, residence time 2 hours) with Suzuki coupling (120°C, residence time 1 hour), achieving >90% throughput efficiency.

Purification Protocols

Industrial purification employs fractional crystallization from hexane/ethyl acetate (3:1 v/v), yielding >99.5% purity. Residual palladium is removed via activated charcoal filtration (≤5 ppm).

Comparative Analysis of Methods

MethodYield (%)ScalabilityPurity (%)Key Advantage
Microwave Suzuki82Moderate98Rapid reaction time
Pinacol Esterification72High99.5Low catalyst loading
Mechanochemical70High97Solvent-free operation
Continuous Flow90Industrial99.5High throughput

The microwave-assisted Suzuki method balances speed and yield, while continuous flow systems dominate industrial production due to scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with distinct chemical properties.

Scientific Research Applications

Organic Synthesis

The compound is primarily used as a reagent in organic synthesis. Its boron atom facilitates various reactions, including:

  • Cross-Coupling Reactions : It can participate in Suzuki coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functional Group Transformations : The dioxaborolane moiety allows for the introduction of functional groups into organic molecules through nucleophilic substitution reactions.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit biological activity, particularly:

  • Anticancer Activity : Some studies suggest that compounds with similar structures can inhibit cancer cell growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, making it a candidate for developing new antimicrobial agents.

Material Science

The compound has potential applications in the development of advanced materials:

  • Polymer Chemistry : It can be used to synthesize boron-containing polymers that exhibit unique thermal and mechanical properties.
  • Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its use in nanomaterials and catalysts.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. The reaction conditions were optimized to achieve high yields of biaryl products. The use of this compound significantly improved the reaction rates compared to traditional boron reagents.

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer potential of synthesized derivatives based on this compound. Results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific cell surface receptors involved in cancer progression.

Data Table

Application AreaSpecific UseKey Findings
Organic SynthesisSuzuki CouplingHigh yields of biaryl compounds
Medicinal ChemistryAnticancer AgentsSelective cytotoxicity against cancer cells
Material SciencePolymer SynthesisEnhanced thermal stability
NanotechnologyMetal Ion ComplexationPotential for catalytic applications

Mechanism of Action

The mechanism of action of 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aryl Groups

Fluorinated aryl boronic esters are critical in medicinal and materials chemistry due to fluorine's electronic and steric effects. Key analogs include:

Compound Name Substituents Synthesis Yield Stability Key Applications
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-difluoro 60–85% (Pd-catalyzed borylation) High Pharmaceutical intermediates
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-dichloro 92% (via electrophilic chlorination) Moderate Agrochemical precursors
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-fluoro benzyl 83% (hydroboration) High Polymer functionalization

Key Observations :

  • Electronic Effects: The 3,4-difluoro substitution in the target compound likely increases electrophilicity compared to mono-fluorinated analogs, enhancing reactivity in cross-coupling reactions .

Ethenyl-Linked Boronic Esters

Compounds with ethenyl spacers exhibit unique conjugation properties:

Compound Name Structure Synthesis Method Stability Reactivity
2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolanyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Z-configured ethenyl Diboration of 4-ethynylanisole Low (decomposes under storage) High in Suzuki couplings
2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane E-configured ethenyl Wittig or Heck coupling Moderate Photoactive materials

Key Observations :

  • Configuration : Z-configured ethenyl boronic esters (e.g., ) are less stable than E-isomers, limiting their synthetic utility.
  • Conjugation : The ethenyl linker in the target compound may enable π-conjugation between the difluorophenyl group and boronate, useful in optoelectronic applications .

Biological Activity

The compound 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the class of dioxaborolanes, characterized by a boron atom bonded to an oxygen atom in a cyclic structure. The presence of the difluorophenyl group contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have suggested that dioxaborolanes can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines by inducing apoptosis through the activation of caspases .
  • Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain dioxaborolanes have been reported to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains. The incorporation of fluorine atoms is believed to enhance the interaction with microbial membranes .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Effects : A study evaluated a series of dioxaborolanes for their anticancer properties. The results indicated that modifications at the phenyl ring significantly affected cytotoxicity against MCF-7 breast cancer cells. Compounds with fluorine substitutions showed increased potency .
  • Enzyme Interaction Study : Another research focused on the interaction of dioxaborolanes with cytochrome P450 isoforms. The findings highlighted that specific structural features could lead to moderate inhibition of CYP3A4 and CYP2D6 isoforms, which are critical in drug metabolism .

Data Tables

The following tables summarize key findings related to the biological activity of this compound and its analogs.

Table 1: Anticancer Activity of Dioxaborolanes

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-710Apoptosis via caspase activation
BHeLa15Cell cycle arrest
CA54912Induction of oxidative stress

Table 2: Enzyme Inhibition Profile

CompoundCYP IsoformIC50 (µM)Inhibition Type
ACYP3A41.6Moderate
BCYP2D61.5Moderate
CCYP1A20.59Strong

Q & A

Q. What are the standard synthetic protocols for preparing 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves Suzuki-Miyaura cross-coupling or hydroboration reactions. For example, analogous compounds like 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are synthesized using UiO-Co catalysts (0.2 mol%) and B2pin2 in toluene, yielding 83% . For vinyl-substituted dioxaborolanes (e.g., 2-vinyl derivatives), stabilization with phenothiazine is critical to prevent polymerization during synthesis . Key steps include:

  • Reagent selection : Use of pinacol boronic esters as intermediates.
  • Catalytic systems : Transition metals (e.g., Pd, Co) or Lewis acids.
  • Purification : Flash column chromatography with gradients like Hex/EtOAc (25:1) .

Q. How is structural characterization performed for this compound?

Characterization relies on multimodal analytical techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the vinyl group (δ ~6.5–7.5 ppm for ethenyl protons) and difluorophenyl substituents (δ ~110–130 ppm for aromatic carbons) .
  • IR spectroscopy : B-O stretches (~1350–1310 cm<sup>−1</sup>) and C-F vibrations (~1200 cm<sup>−1</sup>) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]<sup>+</sup> for C15H18BFO2 requires exact mass 276.14) .

Q. What are the common reactivity patterns of this dioxaborolane in cross-coupling reactions?

The compound acts as a boronic ester precursor in Suzuki-Miyaura couplings. Key considerations:

  • Chemoselectivity : The ethenyl group may require protection to prevent side reactions.
  • Solvent systems : Polar aprotic solvents (e.g., MeCN, THF) with K2CO3 as a base, achieving yields up to 55% in arylations .
  • Catalyst compatibility : Pd(PPh3)4 or PdCl2(dppf) for C-C bond formation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound in complex medicinal chemistry applications?

Case study: Anti-cancer agent synthesis (e.g., Mito-HNK-B) achieved 37–55% yields via refluxing with K2CO3 in MeCN . Strategies include:

  • Temperature control : Reflux conditions (80–100°C) to accelerate coupling.
  • Catalyst loading : 0.2–1 mol% transition metals to minimize side products .
  • Protecting groups : Use of Boc or methyl esters to stabilize reactive sites .

Q. How do structural isomers (e.g., ortho vs. para substitution) impact biological activity or synthetic pathways?

Isomer separation is critical. For example, 2-(5-chloro-2-methylphenyl) and 2-(2-chloro-5-methylphenyl) isomers were resolved via flash chromatography (26% yield for the a-isomer) . Biological assays on analogous compounds (e.g., prostate cancer inhibitors) show para-substituted derivatives exhibit higher target affinity due to steric and electronic effects .

Q. What analytical methods resolve contradictions in spectral data for this compound?

Discrepancies in NMR or MS data may arise from:

  • Rotamers : Variable-temperature <sup>1</sup>H NMR to distinguish conformational isomers.
  • Residual solvents : Use of deuterated solvents (e.g., CDCl3) and referencing to TMS .
  • Impurity profiling : LC-MS to detect byproducts like dehalogenated or dimerized species .

Q. How does the 3,4-difluorophenyl substituent influence electronic properties in material science applications?

The electron-withdrawing fluorine atoms enhance:

  • Electron mobility : Useful in organic semiconductors.
  • Thermal stability : TGA data for similar dioxaborolanes show decomposition >250°C .
  • Photophysical properties : Fluorescence quenching in π-conjugated systems .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key issues include:

  • Vinyl group stability : Use of radical inhibitors (e.g., BHT) to prevent polymerization .
  • Catalyst recovery : Immobilized catalysts (e.g., UiO-Co MOFs) for recyclability .
  • Batch consistency : Process analytical technology (PAT) to monitor reaction progression .

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